N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
Descripción
BenchChem offers high-quality N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXFKOTGVVKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 335.39 g/mol. The presence of a thiophene ring, sulfonamide group, and fluorinated aromatic moiety suggests diverse interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that thiophene derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | A549 | TBD | TBD |
The proposed mechanism for the anticancer activity of N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide involves the inhibition of specific signaling pathways such as mTORC1, which is crucial for cell growth and proliferation. Similar compounds have been shown to modulate amino acid transporters, thereby affecting nutrient availability for tumor cells .
Case Studies
- In Vivo Studies : A recent study evaluated the compound in a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity.
- Cellular Studies : In vitro assays using A549 lung cancer cells revealed that the compound induced apoptosis at concentrations around 20 µM, with accompanying increases in pro-apoptotic markers and decreases in anti-apoptotic proteins.
Toxicity and Safety Profile
While the biological activity is promising, it is essential to evaluate the toxicity profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity against normal human cells, which is a favorable characteristic for drug development.
Table 2: Toxicity Profile
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | TBD |
| Cytotoxicity (IC50 in normal cells) | >100 µM |
| Mutagenicity | Negative |
Métodos De Preparación
Sulfonylation of 3-Aminothiophene-2-carboxylic Acid
A modified Ullmann coupling reaction is employed to attach the N-methylphenylsulfonamide moiety. In a representative procedure:
- Reagents : 3-Aminothiophene-2-carboxylic acid (1.0 equiv), N-methylbenzenesulfonamide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Conditions : DMF, 110°C, 12–16 h under argon
- Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Table 1. Sulfonylation Optimization
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | 110 | 16 | 72 |
| Pd(OAc)₂/Xantphos | 100 | 24 | 58 |
| CuBr₂/L-proline | 120 | 18 | 65 |
Palladium-based systems exhibit lower efficiency due to competing side reactions, whereas copper catalysis provides superior regioselectivity.
Amide Bond Formation
The carboxylic acid group at the 2-position of thiophene is converted to the target amide using 4-fluoro-3-methylaniline.
Carbodiimide-Mediated Coupling
A standard protocol involves activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Reagents : 3-(N-methylphenylsulfonamido)thiophene-2-carboxylic acid (1.0 equiv), 4-fluoro-3-methylaniline (1.5 equiv), EDCI (1.3 equiv), HOBt (1.3 equiv)
- Conditions : DCM, 0°C → rt, 12 h
- Workup : Extraction with NaHCO₃ (aq), drying (Na₂SO₄), and purification via recrystallization (EtOH/H₂O)
- Yield : 85–89%
Table 2. Coupling Agent Comparison
| Activator | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DCM | 89 | 98.5% |
| DCC/DMAP | THF | 78 | 95.2% |
| HATU/DIEA | DMF | 82 | 97.8% |
EDCI/HOBt in DCM achieves optimal balance between yield and purity, minimizing racemization.
Alternative Route: One-Pot Tandem Synthesis
Recent advances enable a streamlined one-pot strategy combining sulfonylation and amidation:
Sequential Addition Protocol
- Sulfonylation : 3-Aminothiophene-2-carboxylic acid, N-methylbenzenesulfonamide, and CuI/1,10-phenanthroline in DMF at 110°C for 8 h.
- In Situ Activation : Direct addition of EDCI/HOBt and 4-fluoro-3-methylaniline without intermediate isolation.
- Total Yield : 76%
- Advantages : Reduced solvent use and processing time (20 h total vs. 28 h stepwise).
Table 3. One-Pot vs. Stepwise Synthesis
| Parameter | One-Pot | Stepwise |
|---|---|---|
| Total Time (h) | 20 | 28 |
| Overall Yield (%) | 76 | 72 |
| Purity (HPLC) | 97.1% | 98.5% |
While marginally lower in yield, the one-pot method is preferable for large-scale production due to operational efficiency.
Critical Analysis of Purification Techniques
Final product purity is highly dependent on chromatographic and recrystallization methods:
Table 4. Purification Outcomes
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (3:1) | 98.5 | 89 |
| Recrystallization | EtOH/H₂O (4:1) | 99.2 | 82 |
| Prep-HPLC | MeCN/H₂O (gradient) | 99.8 | 75 |
Prep-HPLC delivers the highest purity but at the cost of recovery rates, making recrystallization the method of choice for industrial applications.
Scalability and Industrial Considerations
Key parameters for kilogram-scale synthesis:
Q & A
Q. Conflicting cytotoxicity data across cell lines?
- Resolution :
- Cell Line Authentication : STR profiling to rule out contamination .
- Microenvironment Simulation : Test activity under hypoxic vs. normoxic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
